Mesembrine

Vue d'ensemble

Description

This compound has garnered attention due to its potential therapeutic effects, particularly as a serotonin reuptake inhibitor and a weak inhibitor of the enzyme phosphodiesterase 4 . Mesembrine has been traditionally used for its mood-enhancing properties and is being studied for its potential in treating anxiety and depression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of mesembrine has been a subject of interest for many chemists. One concise method involves a four-step process starting from known compounds. Key reactions include the Rhodium(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane and carbon monoxide, followed by a palladium-catalyzed coupling reaction with aryl bromides to form γ,γ-disubstituted α,β-cyclohexenone. The final step involves an aza-Michael addition to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Sceletium tortuosum. The plant material undergoes Soxhlet extraction, and the alkaloids are isolated and purified using techniques such as gas chromatography-mass spectrometry and liquid chromatography coupled to high-resolution mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions: Mesembrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mesembrenone.

Reduction: Reduction reactions can convert mesembrenone back to this compound.

Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.

Major Products:

Oxidation: Mesembrenone

Reduction: this compound

Substitution: Various substituted this compound derivatives

Applications De Recherche Scientifique

Pharmacological Properties

Mesembrine exhibits several pharmacological effects that make it a candidate for treating mood disorders:

- Serotonin Reuptake Inhibition : this compound acts as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety .

- Phosphodiesterase-4 (PDE4) Inhibition : This action may contribute to its anti-inflammatory effects and further support mood stabilization .

Table 1: Pharmacological Actions of this compound

| Action Type | Mechanism of Action | Potential Benefits |

|---|---|---|

| Serotonin Reuptake Inhibition | Increases serotonin availability | Alleviates depression and anxiety |

| PDE4 Inhibition | Reduces inflammation | Enhances mood and cognitive function |

Analytical Methodologies

Recent studies have focused on developing robust analytical techniques to quantify this compound and its related alkaloids in biological samples. A notable method involves ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), which allows for sensitive detection of this compound in plasma samples.

- Study Example : A study validated a UHPLC-QToF-MS method for quantifying this compound and mesembrenone in mouse plasma, demonstrating extraction efficiencies between 87% and 93% with a lower limit of quantification at 10 ng/mL .

Table 2: Analytical Techniques for this compound Quantification

| Technique | Description | Application |

|---|---|---|

| UHPLC-MS | High-resolution separation and detection | Pharmacokinetic studies |

| HPLC | Traditional method for compound separation | Quality control in herbal extracts |

| GC-MS | Gas chromatography coupled with mass spectrometry | Metabolite profiling |

Antidepressant Effects

A pivotal study explored the antidepressant properties of this compound using a mouse model. The isolated alkaloids were administered at varying doses, with results indicating a significant reduction in immobility during the forced swim test—a common measure of depressive behavior .

- Findings : The low dose of this compound showed comparable effects to established SSRIs like paroxetine, suggesting its potential as an alternative treatment for depression.

Anxiety Reduction

Research has also indicated that this compound may effectively reduce anxiety symptoms. One study highlighted its anxiolytic properties through behavioral assessments in animal models, supporting traditional claims regarding its calming effects .

Future Directions and Research Gaps

Despite promising findings, several gaps remain in the research on this compound:

- Clinical Trials : There is a need for more extensive clinical trials to validate the efficacy and safety of this compound in humans.

- Bioavailability Studies : Limited data exists on the bioavailability of this compound when administered orally, necessitating further pharmacokinetic research .

- Toxicology Assessments : More comprehensive toxicological studies are required to ensure safety profiles are well understood before widespread clinical application.

Mécanisme D'action

Mesembrine primarily acts as a serotonin reuptake inhibitor, increasing the availability of serotonin in the brain by preventing its reabsorption into neurons . This action is believed to contribute to its mood-enhancing and antidepressant effects. Additionally, this compound weakly inhibits phosphodiesterase 4, which may further contribute to its therapeutic potential .

Comparaison Avec Des Composés Similaires

Mesembrenone: An oxidized form of mesembrine with similar pharmacological properties.

Mesembranol: A related alkaloid with structural similarities.

Tortuosamine: Another alkaloid found in Sceletium tortuosum with comparable effects.

Uniqueness: this compound stands out due to its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor. This combination of activities is relatively rare among natural alkaloids and contributes to its unique therapeutic profile .

Activité Biologique

Mesembrine is a prominent alkaloid derived from the plant Sceletium tortuosum, commonly known for its psychoactive properties. This compound has garnered significant attention in both traditional and modern medicine due to its potential therapeutic effects, particularly in managing anxiety and depression. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

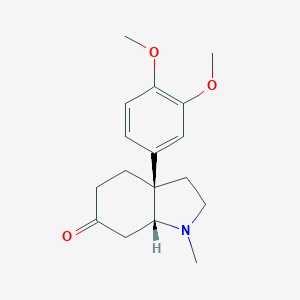

Chemical Structure and Properties

This compound is characterized by its unique aryloctahydroindole skeleton, which contributes to its biological activity. It exists as a chiral compound, with its (-)-isomer being the most studied. The molecular formula of this compound is CHN, and it has a molecular weight of 241.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 241.35 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in ethanol |

This compound primarily functions as a serotonin reuptake inhibitor (SRI) . Research indicates that it has a greater potency in inhibiting the serotonin transporter (SERT) compared to fluoxetine (Prozac), making it a candidate for treating mood disorders . Additionally, this compound has been shown to inhibit phosphodiesterase-4 (PDE4), which is involved in inflammatory responses and cognitive function .

Effects on Mood and Cognition

- Anxiolytic Effects : In animal models, this compound exhibited concentration-dependent anxiolytic effects. For instance, studies using zebrafish larvae demonstrated significant reductions in anxiety-like behavior when treated with this compound .

- Antidepressant Effects : Clinical trials have shown that this compound can improve mood and cognitive flexibility. A randomized double-blind study indicated that participants who received this compound extract (Zembrin®) experienced significant improvements in executive function compared to placebo .

- Neurocognitive Impact : A study involving functional MRI revealed that this compound reduced amygdala reactivity to emotional stimuli, suggesting its potential in modulating threat perception and emotional responses .

Table 2: Summary of Clinical Findings on this compound

Case Study 1: Efficacy in Anxiety Management

A clinical trial involving 21 healthy older adults assessed the effects of Zembrin® over three weeks. Participants showed marked improvements in mood and cognitive performance, supporting the use of this compound as an effective anxiolytic agent.

Case Study 2: Impact on Stress Response

In vitro studies demonstrated that this compound could significantly decrease cortisol levels under stress conditions, indicating its potential as an anti-stress agent. Elevated DHEA levels were also noted, linking them to improved cognitive functions and slower cognitive decline .

Safety Profile and Side Effects

This compound is generally well-tolerated with minimal side effects reported in clinical trials. Unlike many traditional antidepressants, it does not exhibit abuse liability or cause ataxia . However, further long-term studies are necessary to fully understand its safety profile.

Propriétés

IUPAC Name |

(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIQPJTGIHDGO-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152968 | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6023-73-0, 468-53-1 | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6023-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesembrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESEMBRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.